molecular formula C14H18O6 B11764692 2,5-dipropoxy-1,4-Benzenedicarboxylic acid

2,5-dipropoxy-1,4-Benzenedicarboxylic acid

Cat. No.: B11764692
M. Wt: 282.29 g/mol
InChI Key: PZYPRFXWTAKZNU-UHFFFAOYSA-N
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Description

2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is an organic compound with the molecular formula C14H18O6. It is a derivative of benzenedicarboxylic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by propoxy groups. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid typically involves the esterification of 2,5-dihydroxyterephthalic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dipropoxy-1,4-Benzenedicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions. The propoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is unique due to its propoxy groups, which provide different steric and electronic properties compared to its methoxy and ethoxy analogs. This uniqueness can lead to different reactivity and applications in various fields.

Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

2,5-dipropoxyterephthalic acid

InChI

InChI=1S/C14H18O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

PZYPRFXWTAKZNU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1C(=O)O)OCCC)C(=O)O

Origin of Product

United States

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